2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride
Overview
Description
2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride is a compound derived from triptycene, a unique hydrocarbon with a propeller-shaped structure. This compound is notable for its six amino groups, which make it highly reactive and versatile in various chemical applications .
Mechanism of Action
Target of Action
The primary targets of 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride are organic synthesis processes . It is used as a catalyst, ligand, or carrier for metal ions . Its unique structure and properties make it potentially valuable in the fields of coordination chemistry, organometallic chemistry, and materials science .
Mode of Action
The compound interacts with its targets by participating in organic synthesis reactions . For example, it can act as a catalyst or synergist in hydrogenation reactions, coupling reactions, and others .
Biochemical Pathways
It is known to be involved in various organic synthesis processes .
Pharmacokinetics
It is known that the compound is a white to light yellow solid and is relatively insoluble in water but can dissolve in acidic solutions . These properties may affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in organic synthesis . As a catalyst, ligand, or carrier for metal ions, it can facilitate various chemical reactions and contribute to the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C in a dry, well-ventilated place, away from heat and fire sources . These conditions help maintain the stability of the compound and ensure its effective performance in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride typically involves the nitration of triptycene to form 2,3,6,7,14,15-hexanitrotriptycene, followed by reduction to yield the hexaaminotriptycene. The final step involves the formation of the hexahydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hexahydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride undergoes various types of reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various nitro, nitroso, and substituted amine derivatives .
Scientific Research Applications
2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,6,14-Triaminotriptycene
- 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-Tribromotriptycene
- 2,6,14-Triiodotriptycene
Uniqueness
2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride is unique due to its six amino groups, which provide multiple sites for chemical modification and complex formation. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H,21-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOXJAQJMWQJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1N)N)C5=CC(=C(C=C35)N)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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